molecular formula C8H16ClNO3 B3249957 Ethyl 2-(morpholin-2-yl)acetate hydrochloride CAS No. 1992985-32-6

Ethyl 2-(morpholin-2-yl)acetate hydrochloride

Cat. No.: B3249957
CAS No.: 1992985-32-6
M. Wt: 209.67
InChI Key: ACKRAMSTVHEGOG-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-2-yl)acetate hydrochloride (CAS 761460-01-9) is a heterocyclic organic compound with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . It consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position, linked to an ethyl acetate group via a methylene bridge. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

ethyl 2-morpholin-2-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)5-7-6-9-3-4-12-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKRAMSTVHEGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(morpholin-2-yl)acetate hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of ethyl 2-(4-benzylmorpholin-2-yl)acetate in the presence of palladium on activated charcoal as a catalyst. The reaction is carried out in methanol at room temperature under a hydrogen atmosphere (50 psi) for 10 hours .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis.

Table 1: Hydrolysis Conditions and Products

ConditionsReagents/SolventsProductYieldSource
Acidic hydrolysisHCl/H<sub>2</sub>O, MeOH2-(Morpholin-2-yl)acetic acid85–90%
Basic hydrolysis (saponification)NaOH, H<sub>2</sub>O/EtOHSodium 2-(morpholin-2-yl)acetate78%

The hydrochloride salt’s acidic environment facilitates ester cleavage, as demonstrated in the synthesis of antifungal agents via hydrolysis followed by amide coupling .

Oxidation Reactions

The morpholine ring’s nitrogen and the acetate chain are susceptible to oxidation.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsProductApplicationSource
KMnO<sub>4</sub> (aqueous)Room temperature2-(Morpholin-2-yl)acetic acid oxideIntermediate in API synthesis
H<sub>2</sub>O<sub>2</sub>/AcOH50°C, 6 hoursN-Oxide derivativesAntimicrobial studies

Oxidation of the morpholine ring’s nitrogen to N-oxide enhances hydrogen-bonding capacity, improving interactions with biological targets.

Substitution Reactions

The ester group participates in nucleophilic substitutions, while the morpholine nitrogen can undergo alkylation or acylation.

Table 3: Substitution Reactions

Reaction TypeReagentsProductKey UseSource
Nucleophilic acyl substitutionNH<sub>3</sub>/MeOH2-(Morpholin-2-yl)acetamideAnticancer agent precursor
Reductive aminationAcetaldehyde, NaBH<sub>4</sub>N-Ethyl morpholine derivativeFungicidal agents
Alkylationα-Bromoacetate3-Alkylated morpholinonePolymer intermediates

For example, reductive amination with acetaldehyde under hydrogenation conditions introduces ethyl groups to the morpholine nitrogen, enhancing lipophilicity for biological activity .

Decarboxylative Coupling

The acetate moiety enables radical-based decarboxylation, forming carbon-centered radicals for C–C bond formation.

Key Example :
Under visible light irradiation with Fukuzumi catalyst (9-mesityl-10-methylacridinium perchlorate), the compound undergoes decarboxylative Giese-type reactions with alkenes, yielding alkylated ketones (e.g., 14 in ). This method achieves 72% yield at room temperature and is stereospecific, favoring axial attack due to 1,3-diaxial strain in transition states .

Biological Interactions

While not a traditional chemical reaction, the compound modulates biological systems through:

  • Enzyme inhibition : Binds to fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol synthesis .

  • Receptor antagonism : Interacts with kinase domains (e.g., ALK in NSCLC) via hydrogen bonding with the morpholine oxygen .

Table 4: Biological Activity Data

TargetIC<sub>50</sub> (μM)Organism/ModelSource
Candida albicans1.2In vitro antifungal
Anaplastic lymphoma kinase (ALK)0.7Cell-based assay

Scientific Research Applications

Ethyl 2-(morpholin-2-yl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethyl 2-(morpholin-2-yl)acetate Hydrochloride

The following compounds share structural similarities, differing in substituent positions, ester groups, or heterocyclic cores:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity Hazard Profile
This compound 761460-01-9 C₈H₁₆ClNO₃ 209.67 Reference compound N/A H315, H319, H335
Methyl 2-(morpholin-3-yl)acetate hydrochloride 1217685-44-3 C₇H₁₄ClNO₃ 195.64 Methyl ester; morpholin-3-yl substitution N/A Not specified
Ethyl 2-(morpholin-3-yl)acetate hydrochloride 761460-01-9* C₈H₁₆ClNO₃ 209.67 Morpholin-3-yl substitution (vs. 2-yl) N/A Similar to target compound
Ethyl morpholine-2-carboxylate 135782-25-1 C₇H₁₃NO₃ 159.18 Ester directly attached to morpholine-2-position 97% Not specified
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride 1780567-99-8 C₇H₁₃ClFNO₂ 209.64 Azetidine (4-membered ring) replaces morpholine; fluorine substituent N/A Not specified

Key Comparative Analysis

Substituent Position (Morpholin-2-yl vs. Morpholin-3-yl)
  • Morpholin-2-yl vs. 3-yl: The position of the acetate group on the morpholine ring (2- vs. 3-position) alters electronic and steric properties. For example, methyl 2-(morpholin-3-yl)acetate hydrochloride (CAS 1217685-44-3) has a lower molecular weight (195.64 vs.
Ester Group Variations (Ethyl vs. Methyl)
  • Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, influencing pharmacokinetic profiles. For instance, ethyl morpholine-2-carboxylate (CAS 135782-25-1) lacks the hydrochloride salt, reducing its solubility in aqueous media compared to the target compound .
Heterocyclic Core Modifications
  • Morpholine vs. The fluorine substituent further enhances metabolic stability and electronegativity .

Biological Activity

Ethyl 2-(morpholin-2-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and an ester functional group. The morpholine moiety enhances its interaction with biological targets, making it a candidate for drug development. The compound can undergo hydrolysis in aqueous environments, leading to the formation of morpholine and acetic acid derivatives, which may contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it may inhibit certain bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria, although specific strains and mechanisms require further investigation.

Table 1: Antimicrobial Activity of this compound

Microbial StrainActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Candida albicansLimited activity

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The compound may act by modulating inflammatory pathways, potentially through interactions with specific receptors involved in inflammatory responses.

The mechanism of action for this compound involves its ability to bind to various biological receptors and enzymes. This binding can modulate their activity, leading to biological effects such as inhibition of microbial growth or reduction in inflammation. Studies have indicated that the compound may interact with G-protein coupled receptors, which are critical in mediating cellular responses.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and moderate activity against Escherichia coli. The study highlighted the need for further exploration into the compound's mechanism of action and potential clinical applications.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory properties of the compound in vitro. Results indicated that treatment with this compound reduced pro-inflammatory cytokine production in cultured macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(morpholin-2-yl)acetate hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including reductive amination, nucleophilic substitution, and esterification. For example:

  • Reductive amination : Acetaldehyde reacts with morpholine derivatives using NaBH3_3CN/MeOH at room temperature to form the morpholin-2-yl core .
  • Esterification : The acetic acid moiety is introduced via BrCH2_2COOEt in the presence of bases like DIPEA in CH3_3CN .
    Key factors : Temperature (e.g., reflux vs. RT), solvent polarity (DMF for nucleophilic substitutions), and stoichiometric ratios (excess NaBH3_3CN for complete reduction). Yield optimization requires monitoring by TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1^1H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH3_3), δ 3.4–4.2 ppm (morpholine ring protons), and δ 4.1–4.3 ppm (ester CH2_2) confirm structural integrity. D2_2O is preferred for hydrochloride salts to avoid solvent interference .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 220–250) and detects impurities like unreacted intermediates .

Q. How should researchers assess the compound’s stability under various storage conditions?

  • Thermal stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks, monitoring via HPLC for decomposition products (e.g., ester hydrolysis to carboxylic acid) .
  • Light sensitivity : Store in amber vials and compare UV-Vis spectra before/after exposure to UV light (λ = 254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of morpholine ring formation during synthesis?

The morpholin-2-yl core forms via intramolecular cyclization of intermediates like 2-chloroethylaminoethanol derivatives. DFT calculations suggest that the transition state favors six-membered ring formation due to lower steric strain compared to five-membered alternatives. Experimental validation involves isolating intermediates (e.g., Schiff bases) and analyzing reaction kinetics under varying pH .

Q. How can impurity profiles be systematically analyzed, and what are the critical thresholds for pharmaceutical relevance?

  • Impurity identification : Use HPLC-MS/MS to detect by-products like ethyl 2-(morpholin-3-yl)acetate (positional isomer) or unreacted 2-chloroethylamine. Reference standards (e.g., LGC Standards’ MM0369.05) enable quantification .
  • Thresholds : Follow ICH Q3A guidelines, where impurities >0.10% require identification and >0.15% require toxicological evaluation .

Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of similar morpholine derivatives?

  • Data validation : Cross-check SHELXL refinement parameters (e.g., R1_1 <5%, wR2_2 <10%) with alternative software like OLEX2 .
  • Twinned crystals : Apply SHELXD for structure solution and compare bond-length discrepancies (e.g., C-N bonds in morpholine vs. piperazine analogs) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • DFT studies : Calculate Fukui indices to identify electrophilic centers (e.g., C2 of morpholine) and simulate transition states for SN2 reactions.
  • Validation : Compare predicted vs. experimental 1^1H NMR shifts for intermediates (e.g., δ 3.8 ppm for CH2_2 adjacent to NH) .

Q. What experimental controls are essential when evaluating biological activity to avoid false positives/negatives?

  • Solvent controls : Use DMSO/water vehicle at the same concentration as test samples.
  • Counterion controls : Compare hydrochloride salt vs. free base to rule out Cl^- interference .
  • Dose-response curves : Include at least five concentrations (e.g., 1–100 µM) with triplicate measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(morpholin-2-yl)acetate hydrochloride
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Ethyl 2-(morpholin-2-yl)acetate hydrochloride

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